1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene
Description
1,4-Dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene (CAS: 143814-63-5) is a nitroaromatic compound with the molecular formula C₁₀H₁₀N₂O₆ and a molecular weight of 254.20 g/mol . Its structure features a benzene ring substituted with two methoxy groups at positions 1 and 4, a nitro group at position 2, and an (E)-2-nitroethenyl group at position 3. This arrangement confers unique electronic and steric properties, making it relevant in materials science and synthetic chemistry. Limited commercial availability and sparse physicochemical data (e.g., boiling point and storage conditions are unspecified) highlight challenges in its practical application .
Properties
IUPAC Name |
1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-17-8-3-4-9(18-2)10(12(15)16)7(8)5-6-11(13)14/h3-6H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBWJWZJTFUALX-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method involves the nitration of 1,4-dimethoxybenzene to introduce nitro groups at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 1,4-dimethoxy-2-amino-3-[(E)-2-aminoethenyl]benzene .
Scientific Research Applications
Medicinal Chemistry
1,4-Dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene exhibits potential applications in drug development. Its nitro groups are known to participate in various biological activities, making it a candidate for:
- Antitumor Agents : The compound's structure allows for modifications that can enhance its efficacy against cancer cells. Nitro-substituted aromatic compounds have been explored for their ability to induce apoptosis in tumor cells .
- Antimicrobial Activity : Similar nitro compounds have demonstrated antibacterial and antifungal properties. Research indicates that derivatives of nitroaromatic compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
Materials Science
In materials science, this compound can serve as a precursor for synthesizing advanced materials:
- Polymeric Materials : The compound's reactive functional groups allow it to be incorporated into polymer matrices, potentially enhancing their thermal and mechanical properties. For instance, the introduction of nitro groups can improve the thermal stability of polymers .
Synthetic Intermediate
This compound can act as an important intermediate in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules, particularly through electrophilic substitution reactions. The presence of methoxy and nitro groups facilitates further functionalization, allowing chemists to create a variety of derivatives with tailored properties .
Case Study 1: Antitumor Activity
A study investigated the potential antitumor activity of nitroaromatic compounds similar to this compound. Researchers found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the nitro group could enhance therapeutic efficacy .
Case Study 2: Material Enhancement
Research into polymer composites incorporating nitro-substituted benzene derivatives revealed improved mechanical properties compared to standard polymers. The incorporation of this compound into epoxy resins resulted in increased tensile strength and thermal resistance, indicating its potential application in high-performance materials .
Mechanism of Action
The mechanism of action of 1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The methoxy groups can influence the electron density on the benzene ring, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of nitro-substituted dimethoxybenzenes. Below is a detailed comparison with three analogs:
Structural and Molecular Comparisons
*Calculated based on molecular formulas where explicit data is unavailable.
Electronic and Reactivity Differences
- Electron-Withdrawing Effects : The dual nitro groups in the target compound enhance electron-withdrawing character compared to analogs with a single nitro group. This increases electrophilicity, favoring reactions such as nucleophilic aromatic substitution .
- Conjugation : The (E)-2-nitroethenyl group at position 3 enables extended π-conjugation, which is absent in the analog from (nitroethenyl at position 2). This may influence photophysical properties like absorption spectra.
Challenges in Comparative Analysis
- Data Gaps : Physicochemical properties (e.g., melting points, solubility) for all compounds are poorly documented, complicating direct comparisons .
- Structural Variability: Minor substituent changes (e.g., -NO₂ vs. -CH₃) lead to significant differences in reactivity and stability, necessitating case-specific experimental validation.
Biological Activity
1,4-Dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene, also known as a nitro-substituted benzene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzene ring substituted with two methoxy groups and a nitroethenyl group. Its molecular formula is , with a molecular weight of approximately 209.21 g/mol. The presence of nitro groups typically enhances the reactivity and biological activity of aromatic compounds.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study demonstrated that nitro-substituted benzene derivatives could induce apoptosis in cancer cells through various mechanisms, including DNA damage and inhibition of topoisomerase II activity .
Case Study :
In vitro experiments conducted on human cancer cell lines showed that this compound significantly inhibited cell proliferation at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. Research indicates that nitro compounds can exhibit broad-spectrum antibacterial and antifungal activities. For example, derivatives similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material : Begin with 1,4-dimethoxybenzene.
- Nitration : Introduce the nitro group using a nitrating agent such as nitric acid.
- Vinylation : Employ a vinylation reaction to attach the (E)-2-nitroethenyl group.
Comparative Analysis
To understand its biological potential better, a comparison with other similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,4-Dimethoxy-2-nitrobenzene | Nitro group at position 2 | Moderate anticancer activity |
| 1,4-Dimethoxy-3-nitrostyrene | Nitro group at position 3 | Stronger anticancer effects |
| 1,4-Dimethoxy-6-(2-propenyl)benzene | Propenyl instead of nitroethenyl group | Antimicrobial activity |
Q & A
Q. What are the key synthetic methodologies for preparing 1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene?
- Methodological Answer : The synthesis typically involves sequential functionalization of a 1,4-dimethoxybenzene scaffold. A plausible route includes:
Nitration : Selective nitration at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
Nitroethenyl Introduction : Palladium-catalyzed cross-coupling (e.g., Heck reaction) or condensation with nitroethylene derivatives. For example, reacting 2-nitro-1,4-dimethoxybenzene with nitroethenyl precursors under basic conditions (K₂CO₃/DMF) at 80–100°C .
- Validation : Intermediate characterization via /-NMR and HPLC-MS is critical to confirm regioselectivity and purity.
Q. How is the compound characterized post-synthesis?
- Methodological Answer : A multi-technique approach ensures structural fidelity:
- Spectroscopy : -NMR (δ 7.2–8.1 ppm for aromatic protons; δ 6.5–7.0 ppm for nitroethenyl protons) and -NMR (nitro group carbons at δ 140–150 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (calculated for C₁₀H₁₀N₂O₆: 254.05 g/mol).
- X-ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters , validated via SHELX refinement .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
- Methodological Answer : Challenges include:
- Twinned Crystals : Common in nitroaromatics due to planar symmetry. Mitigated by using SHELXD/SHELXE for phase refinement and data integration .
- Disorder in Nitro Groups : Partial occupancy modeling in SHELXL, supported by anisotropic displacement parameters.
- Validation : Final R-factor < 0.06 (e.g., R = 0.058 in monoclinic systems) ensures reliability .
- Data Table :
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Z | 4 |
| R factor | 0.058 |
| Unit cell volume | 1030.41 ų |
Q. How do the electron-withdrawing nitro groups influence the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer : The nitro groups enhance electrophilicity of the ethenyl moiety, enabling regioselective cycloaddition with electron-rich dienes (e.g., furan derivatives).
- Experimental Design :
Kinetic Studies : Monitor reaction progress (e.g., via UV-Vis at λ = 320 nm for nitroethenyl decay).
Computational Modeling : DFT (B3LYP/6-31G*) predicts transition state geometries and activation energies .
- Contradiction Resolution : Discrepancies between experimental and computational yields are resolved by adjusting solvent polarity (e.g., switching from THF to DCE) .
Q. What computational strategies predict the compound’s interactions in host-guest systems?
- Methodological Answer :
- Molecular Docking : AutoDock Vina screens binding affinities with cyclodextrins or supramolecular hosts (e.g., ΔG = -8.2 kcal/mol for β-cyclodextrin inclusion).
- DFT Studies : Optimize geometry at the M06-2X/def2-TZVP level to assess electrostatic complementarity .
- Validation : Compare predicted vs. experimental association constants (e.g., via ITC or NMR titration) .
Data Contradiction Analysis
Q. How are conflicting spectroscopic and crystallographic data resolved for this compound?
- Methodological Answer :
- Scenario : NMR suggests a planar nitroethenyl group, while X-ray shows slight torsion (5–10°).
- Resolution :
Dynamic Effects : Variable-temperature NMR (-40°C to 25°C) confirms rotational barriers (ΔG‡ ≈ 12 kcal/mol).
Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O contacts) stabilizing the crystal structure .
- Conclusion : Solid-state packing forces induce minor deviations from solution-phase geometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
